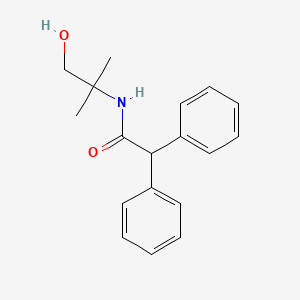

N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide

Description

N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide is a substituted acetamide derivative characterized by a central 2,2-diphenylacetamide scaffold with a branched hydroxyalkyl substituent.

Properties

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-18(2,13-20)19-17(21)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,20H,13H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWOABZPNLMJJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with 1-hydroxy-2-methylpropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid to facilitate the formation of the amide bond . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amide group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amide group can produce an amine derivative .

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide and related compounds:

Key Observations :

Substituent-Driven Bioactivity: The diethylamino-morpholine substituent in N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide (L2) enhances COX-2 inhibition (Ki = 2.3 µM) compared to the parent compound, likely due to improved binding interactions with the enzyme’s active site . The hydroxy group in the target compound may confer better aqueous solubility than L2’s tertiary amine substituents, though this remains speculative without experimental data.

Crystallographic Insights :

- The parent 2,2-diphenylacetamide exhibits a zigzag chain structure stabilized by N–H⋯O and C–H⋯O hydrogen bonds . Substitution with bulky groups (e.g., benzothiazole in N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide ) likely disrupts this packing, altering physicochemical properties .

Synthetic Accessibility :

- Benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide ) are synthesized via microwave-assisted reactions with moderate yields (42%), suggesting feasible scalability for analogs .

Biological Activity

N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxy group that can form hydrogen bonds with biological molecules, which may influence their structure and function. The acetamide moiety allows for interactions with various biomolecules, potentially modulating enzyme activity and receptor interactions.

The biological activity of this compound is attributed to several mechanisms:

- Hydrogen Bonding : The hydroxy group can engage in hydrogen bonding with proteins and nucleic acids, affecting their conformation and function.

- Enzyme Modulation : The acetamide group can interact with enzymes, potentially acting as an inhibitor or modulator in various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .

Analgesic Activity

Preliminary studies suggest that this compound may possess analgesic properties. It could modulate pain pathways by interacting with receptors involved in nociceptive transmission. This suggests potential applications in pain management therapies .

Study on Antimicrobial Activity

A study conducted on related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the hydroxy and acetamide groups enhanced the antimicrobial efficacy of these compounds.

Anti-inflammatory Mechanism Investigation

In a controlled laboratory setting, this compound was tested for its ability to reduce inflammation in human cell lines. The findings showed a decrease in the levels of TNF-alpha and IL-6, key markers of inflammation. This suggests its potential use in chronic inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(1-hydroxy-2-methylpropan-2-yl)acetamide | Moderate antimicrobial activity | Hydrogen bonding with biomolecules |

| N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide | Anti-inflammatory effects | Enzyme inhibition |

| This compound | Antimicrobial, anti-inflammatory, analgesic | Hydrogen bonding, enzyme modulation |

Q & A

What are the established synthetic routes for N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide, and what intermediates are critical for optimizing yield?

The compound is typically synthesized via a multi-step approach. A common strategy involves coupling 2,2-diphenylacetic acid with 1-hydroxy-2-methylpropan-2-amine using carbodiimide-based activating agents (e.g., EDC/HOBt) under anhydrous conditions . Key intermediates include the activated ester of 2,2-diphenylacetic acid and the hydroxylamine derivative. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and purification by column chromatography (gradient elution) are critical for minimizing side products. Patents highlight the use of cyclopropane-carboxamide intermediates for structurally related compounds, suggesting potential parallel optimization strategies .

How can X-ray crystallography and SHELX software validate the molecular conformation and hydrogen-bonding network of this compound?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry. For example, 2,2-diphenylacetamide derivatives exhibit dihedral angles between phenyl rings of ~85°, with intramolecular C–H⋯O and intermolecular N–H⋯O hydrogen bonds stabilizing the structure . SHELXL (via SHELX suite) refines hydrogen atom positions using DFIX restraints and analyzes hydrogen-bonding motifs (e.g., R₂²(8) ring motifs). The software’s robustness in handling twinned data or high-resolution datasets makes it suitable for resolving conformational ambiguities .

What advanced methods are used to analyze hydrogen-bonding patterns in crystalline forms of this compound?

Graph set analysis (as per Etter’s formalism) is employed to classify hydrogen-bonding networks. For 2,2-diphenylacetamide derivatives, N–H⋯O interactions often form chains (C(4) motifs) or rings (R₂²(8)), while weak C–H⋯π interactions contribute to layered packing . Tools like Mercury (CCDC) visualize these interactions, and SHELXL-generated .cif files provide bond distance/angle data for quantitative analysis.

How should researchers design assays to evaluate the antimycobacterial activity of this compound and its derivatives?

A standardized protocol involves:

- Strain selection : Mycobacterium tuberculosis H37Rv (ATCC 27294) cultured in Middlebrook 7H9 broth.

- Dose range : 0.5–50 µg/mL, with isoniazid as a positive control.

- Endpoint measurement : Resazurin microtiter assay (REMA) to quantify metabolic inhibition after 7 days .

- Data interpretation : Growth inhibition ≥90% at 6.25 µg/mL indicates high potency. Note that solvent choice (e.g., DMSO ≤1% v/v) significantly impacts reproducibility.

How can contradictory bioactivity data across studies be systematically addressed?

Discrepancies often arise from variations in:

- Assay conditions : pH, temperature, or inoculum size.

- Compound solubility : Use co-solvents (e.g., cyclodextrins) for hydrophobic derivatives.

- Bacterial viability metrics : Compare REMA with CFU counting for cross-validation.

A meta-analysis framework should include controls for solvent effects, statistical power calculations, and adherence to CLSI guidelines for mycobacterial assays.

What structural modifications enhance the bioactivity of 2,2-diphenylacetamide derivatives?

Key modifications include:

- Hydroxyl group substitution : Replacing the 1-hydroxy-2-methylpropan-2-yl group with spirocyclic moieties (e.g., thia-azaspiro rings) improves M. tuberculosis inhibition (e.g., 86% growth inhibition at 6.25 µg/mL) .

- Halogenation : Adding fluorine to the phenyl rings enhances metabolic stability.

- Steric effects : Bulky substituents reduce conformational flexibility, optimizing target binding.

What strategies mitigate solubility challenges during in vitro testing?

- Co-solvent systems : Use DMSO/PEG-400 (1:4) or hydroxypropyl-β-cyclodextrin.

- Amorphous solid dispersion : Enhance aqueous solubility via spray drying with PVP-VA64.

- pH adjustment : For ionizable groups, prepare buffered solutions (pH 6.8–7.4).

How can computational modeling predict the pharmacokinetic properties of this compound?

- ADMET prediction : Tools like SwissADME calculate logP (PubChem ~2.1), permeability (Caco-2 model), and CYP450 inhibition .

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with mycobacterial targets (e.g., InhA enoyl reductase).

- MD simulations : GROMACS assesses stability of ligand-target complexes under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.